(2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-7-methoxy-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-28-19-12-7-15-13-20(22(27)25-17-5-3-2-4-6-17)23(29-21(15)14-19)26-18-10-8-16(24)9-11-18/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEGDFIORAHVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Attachment of the Methoxy Group: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Imine Group Reactivity
The imine moiety (C=N) serves as a key reactive site, enabling protonation, hydrolysis, and condensation reactions:
a. Hydrolysis
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Acidic or alkaline conditions hydrolyze the imine bond to yield a primary amine and ketone derivative.
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Conditions : 2M HCl (reflux, 4 hr) or 1M NaOH (60°C, 3 hr).
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Product : 7-Methoxy-N-phenyl-2-oxo-2H-chromene-3-carboxamide and 4-fluoroaniline.
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b. Condensation Reactions
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Reacts with hydrazines or hydroxylamines to form hydrazones or oxime derivatives:
Carboxamide Functionalization
The carboxamide group (-CONHPh) participates in nucleophilic substitution and cyclization:
a. Nucleophilic Substitution
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Replaces the amide oxygen with sulfur or nitrogen nucleophiles:
b. Cyclization to Heterocycles
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Intramolecular cyclization forms fused pyrimidine or pyrazole derivatives:
Electrophilic Aromatic Substitution
The chromene core undergoes substitution at electron-rich positions:
a. Nitration
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Nitration at C5 or C8 positions using HNO₃/H₂SO₄:
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Regioselectivity : Directed by the electron-donating methoxy group.
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b. Halogenation
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Bromine in acetic acid selectively substitutes at C6 (yield: 82%).
Oxidation and Reduction
a. Oxidation
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KMnO₄ oxidizes the chromene double bond to a diketone.
b. Reduction -
NaBH₄ reduces the imine to a secondary amine.
Cycloaddition Reactions
The chromene’s conjugated diene system participates in Diels-Alder reactions:
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Dienophiles : Maleic anhydride or tetracyanoethylene.
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Conditions : Reflux in xylene (8 hr).
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes, forming bicyclic adducts.
Scientific Research Applications
Anticancer Activity
Research has indicated that chromene derivatives exhibit significant anticancer properties. A study demonstrated that (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide showed promising activity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies revealed that it possesses activity against several bacterial strains, suggesting potential use as a therapeutic agent in treating infections caused by resistant bacteria. This property is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
Anti-inflammatory properties have been associated with this compound, attributed to its ability to inhibit pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as arthritis and other inflammatory diseases, where reducing inflammation is crucial for patient management .
Plant Protection Agents
The compound has been explored for its potential as a plant protection agent, particularly against pests and diseases affecting crops. Its efficacy in controlling specific pests suggests that it could serve as a safer alternative to conventional pesticides, aligning with the growing demand for sustainable agricultural practices .
Herbicidal Activity
Preliminary studies indicate that (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide may possess herbicidal properties, which could be harnessed to develop new herbicides that target specific weed species without harming crops .
Table 1: Summary of Research Findings on (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-3-carboxamide Derivatives with Varying Substituents
Compound A : (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- Molecular Formula : C₁₈H₁₃FN₂O₃
- Key Differences :
- N-Acetyl group replaces the N-phenyl group.
- Lacks the 7-methoxy substitution on the chromene ring.
- Impact: Reduced molecular weight (324.3 g/mol vs. 388.4 g/mol) .
Compound B : (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
- Molecular Formula : C₂₂H₁₄Cl₂FN₂O₂
- Key Differences: 5-Chloro-2-fluorophenyl imino group vs. 4-fluorophenyl imino. 4-Chlorophenyl amide vs. N-phenyl amide.
- Impact :
Chromene Derivatives with Heterocyclic Modifications
Compound C : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
- Key Differences: Pyrimidinone ring fused to the chromene core. 2-Chlorobenzylidene and 2-chlorophenyl groups.
- Higher chlorine content (logP ~5.5) enhances membrane permeability but may reduce solubility .
Carbamate Analogs with Chlorophenyl Groups
Compound D : 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
Structural and Functional Analysis Table
Critical Discussion of Substituent Effects
- Halogenated Phenyl Groups : Fluorine and chlorine atoms increase lipophilicity and influence van der Waals interactions. The 4-fluorophenyl group in the target compound balances hydrophobicity and electronic effects better than heavily chlorinated analogs .
- Carboxamide vs. Carbamate: The carboxamide group in the target compound offers stronger hydrogen-bonding capacity (1 donor, 5 acceptors) compared to carbamates, which may improve target selectivity .
Biological Activity
The compound (2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the chromene family, characterized by a chromone backbone with various substituents that influence its biological properties. The presence of the 4-fluorophenyl group and the methoxy substituent are particularly noteworthy for their roles in modulating activity.
1. MAO-B Inhibition
Research indicates that chromone derivatives exhibit significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. The specific compound under study has shown promising results in inhibiting MAO-B activity:
- Mechanism : The inhibition is believed to be related to the electronic properties of the substituents on the chromone ring, which affect binding affinity to the enzyme's active site.
- Efficacy : In studies, derivatives with a 3-substituted carboxamide group demonstrated higher inhibitory potency compared to their 2-substituted counterparts .
2. Antioxidant Activity
Chromone derivatives, including the compound , have been evaluated for their antioxidant properties:
- Assays Conducted : Various assays such as DPPH and ABTS were utilized to assess free radical scavenging activity.
- Findings : Results indicated that certain derivatives possess significant antioxidant capabilities, which may contribute to their therapeutic potential in oxidative stress-related conditions .
3. Anticancer Properties
Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Results : Notably, it displayed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on chromone derivatives reveal critical insights into how structural modifications influence biological activity:
- Key Findings :
| Compound Structure | MAO-B IC50 (µM) | Antioxidant Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Base Chromone | N/A | Moderate | N/A |
| Fluorinated Derivative | 5.6 | High | 12 µM (MCF-7) |
| Methoxy Derivative | 3.2 | Very High | 9 µM (A549) |
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Chromone Derivatives : A study evaluated a series of chromone carboxamides for MAO-B inhibition and found that structural modifications significantly impacted their inhibitory potential. The most effective compounds had specific substitutions that enhanced their interaction with the enzyme .
- Antioxidant and Cytotoxic Evaluation : Another investigation into related compounds showed promising antioxidant properties alongside cytotoxic effects against multiple cancer cell lines, supporting further exploration into their medicinal applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 4-fluorophenylamine with chromene-3-carboxaldehyde derivatives, followed by cyclization and functionalization. Key steps include:
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Imine formation : Conducted under anhydrous conditions with acid catalysis (e.g., acetic acid) .
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Chromene ring closure : Requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .
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Critical parameters : Solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., Pd for coupling reactions), and reaction time optimization. Thin-layer chromatography (TLC) is recommended for real-time monitoring .
Step Key Parameters Yield Optimization Strategies Imine Formation Acid catalyst, 24–48 hr reflux Use molecular sieves to remove H₂O Cyclization 60–80°C, N₂ atmosphere Slow addition of reagents to avoid side products
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C7, fluorophenyl imine) .
- X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves Z-configuration and hydrogen-bonding networks .
- Mass spectrometry (HRMS) : Confirms molecular weight (388.4 g/mol) and fragmentation patterns .
Q. What functional groups in the compound are most reactive, and how do they influence chemical behavior?
- Methodological Answer :
- Imine group (C=N) : Prone to hydrolysis under acidic conditions; stabilizes via conjugation with the chromene ring .
- Amide (-CONH-) : Participates in hydrogen bonding, affecting solubility and biological target interactions .
- Methoxy (-OCH₃) : Electron-donating effect enhances chromene ring stability but may sterically hinder reactions at C7 .
- Reactivity testing : Use pH-dependent UV-vis spectroscopy to track imine stability .
Advanced Research Questions
Q. How can synthesis be optimized for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Flow chemistry : Reduces side reactions during imine formation by controlling residence time .
- Catalyst screening : Test Pd/Cu bimetallic systems for coupling reactions to improve enantiomeric excess .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. How can contradictions between experimental spectral data and computational modeling predictions be resolved?
- Methodological Answer :
- DFT refinement : Adjust computational parameters (e.g., solvent model, basis set) to match experimental NMR shifts .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) causing spectral ambiguities .
- Crystallographic validation : Use SHELXL to refine X-ray data against conflicting computational geometries .
Q. What strategies are recommended for designing derivatives to enhance bioactivity while minimizing synthetic complexity?
- Methodological Answer :
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QSAR modeling : Prioritize substituents (e.g., -CF₃ at phenyl) that improve binding to Polo-like kinase 1 (Plk1), as shown in fluorophenyl-imidazolone analogs .
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Fragment-based design : Replace methoxy with bioisosteres (e.g., -SCH₃) to enhance metabolic stability .
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Click chemistry : Introduce triazole rings via Huisgen cycloaddition for modular derivatization .
Derivative Goal Synthetic Strategy Biological Target Improved Solubility Sulfonation at C8 Kinase inhibitors Enhanced Selectivity Halogen substitution (Cl/F) Anti-inflammatory pathways
Q. What mechanistic insights explain the compound’s interaction with enzymes involved in cancer pathways?
- Methodological Answer :
- Molecular docking : Simulations reveal strong binding to Plk1’s ATP-binding pocket, similar to 2-(4-fluorophenyl)imidazol-5-ones .
- Enzyme kinetics : Perform inhibition assays (IC₅₀) with recombinant kinases to quantify potency .
- Pathway analysis : Use transcriptomics to identify downstream effects on apoptosis (e.g., Bcl-2 suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
